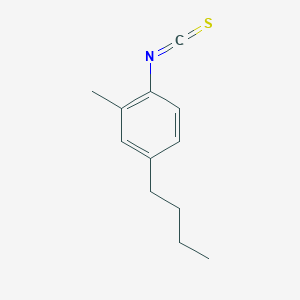

9-十一炔-1-醇

描述

Synthesis Analysis

The synthesis of 9-Undecyn-1-ol and related compounds often involves multi-step chemical processes. A notable approach includes the conversion of undec-10-enoic acid into key intermediates such as dec-9-yn-1-ol through a series of reactions including bromination, dehydrobromination, and elimination processes (Ishmuratov et al., 1998). This method showcases the chemical flexibility and complexity in synthesizing compounds with specific functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 9-Undecyn-1-ol, such as 9-(p-iodophenyl)-9-azatetracyclo[5.3.1.02,6 .08,10]-undec-4-ene, has been elucidated using single-crystal x-ray diffraction methods, revealing intricate details about their molecular geometry and bonding (Brown et al., 1970). These structural insights are crucial for understanding the chemical reactivity and properties of such molecules.

Chemical Reactions and Properties

9-Undecyn-1-ol and structurally related compounds exhibit a range of chemical reactivities due to their alkyne and alcohol functional groups. For instance, the synthesis and dimerization of bicyclo[4.4.1]undec-1(11)-ene demonstrate the potential for rapid transformation and reactivity of compounds with similar structural motifs (Becker & Chappuis, 1979). These properties are essential for their application in creating more complex molecular architectures.

Physical Properties Analysis

The physical properties of zinc(II) undecynoates, which share structural similarities with 9-Undecyn-1-ol, have been studied, revealing details about their molecular structures, hydrocarbon chain packing, and effects on thermal behavior. Such analyses provide a deeper understanding of how molecular and lattice structures influence the thermotropic phase behavior of these compounds (Nelson et al., 2013).

Chemical Properties Analysis

Research on undecylenic acid, a compound related to 9-Undecyn-1-ol, highlights the versatility of these compounds as synthons for polymerization applications. The study of its derivatization through reactions like epoxidation and acrylation opens avenues for the development of photopolymerizable monomers and polyhydroxyurethane-based materials, showcasing the broad utility of such chemical structures in materials science (Bigot et al., 2016).

科学研究应用

类姜黄素化合物:一项研究讨论了与 9-十一炔-1-醇相关的化合物,该化合物具有稠合环,并在有机化学和药理学中显示出潜力 (Hamdi et al., 2010)。

抗真菌应用:一篇研究论文重点介绍了通过与环糊精衍生物形成包合物,提高了类似化合物 10-十一炔-1-醇的抗真菌活性。这项研究表明在开发环保杀真菌剂方面具有潜在应用 (Neoh et al., 2008)。

昆虫信息素研究:另一项研究深入探讨了类似化合物在影响某些蛾类物种性信息素的引诱力中的作用。这项研究在害虫控制和生态学研究中可能具有重要意义 (Voerman et al., 1974)。

合成化学:一项关于从相关化合物合成 9(Z)-不饱和非环状昆虫信息素的一般方法的研究指出了在合成有机化学和农业科学中可能的应用 (Ishmuratov et al., 1998)。

色谱中的固定相:一项专注于用与 9-十一炔-1-醇相关的化合物改性二氧化硅,以用作 HPLC(高效液相色谱)中的混合模式固定相的研究表明在分析化学中的应用 (Hosseini & Heydar, 2021)。

有机化合物的全合成:从类似于 9-十一炔-1-醇的化合物开始进行 (-)-异阿魏内酯全合成的研究表明在有机合成和药物化学领域的应用 (Santos et al., 2013)。

安全和危害

When handling 9-Undecyn-1-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

未来方向

The future directions of 9-Undecyn-1-ol are not explicitly mentioned in the available resources .

Relevant Papers

Relevant papers related to 9-Undecyn-1-ol can be found on various scientific databases and journals . These papers can provide more detailed information about the compound, including its synthesis, properties, and applications.

属性

IUPAC Name |

undec-9-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,4-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDWKSIWEWYTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336595 | |

| Record name | 9-Undecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Undecyn-1-ol | |

CAS RN |

177961-61-4 | |

| Record name | 9-Undecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Undecyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)

![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)

![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)

![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)